3-(4-Azidophenyl)propionic acid
CAS No.: 103489-31-2
VCID: VC21543118
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-(4-Azidophenyl)propionic acid is a versatile organic compound that has garnered significant attention in various fields of research, including bioconjugation, click chemistry, fluorescent labeling, polymer chemistry, and pharmaceutical research. This compound is characterized by its unique structural properties, which make it an ideal candidate for diverse applications. Bioconjugation3-(4-Azidophenyl)propionic acid is widely used in bioconjugation to attach biomolecules to surfaces or other molecules. This process enhances the development of targeted drug delivery systems by allowing researchers to modify the properties of biological molecules for specific therapeutic applications . Click ChemistryThe compound plays a crucial role in click chemistry reactions, facilitating the rapid and efficient formation of stable linkages between different chemical entities. This is essential in materials science and drug development, where the formation of complex molecules with specific properties is required . Fluorescent LabelingResearchers utilize 3-(4-Azidophenyl)propionic acid for fluorescent labeling of proteins and other biomolecules. This enables the visualization and tracking of these molecules in biological studies, providing valuable insights into cellular processes and interactions . Polymer ChemistryIt serves as a building block in the synthesis of functional polymers, which can be tailored for specific applications in coatings, adhesives, and biomedical devices. The versatility of these polymers makes them suitable for a wide range of industrial and medical uses . Pharmaceutical ResearchThe compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases. Its unique structural properties make it an attractive candidate for drug design and development . Safety and Handling3-(4-Azidophenyl)propionic acid is classified as a flammable solid and poses risks of skin and eye irritation, as well as respiratory tract irritation. Proper handling and storage are essential to mitigate these hazards . Safety Data
Storage and TransportChemical Reactions and Synthesis3-(4-Azidophenyl)propionic acid can react with triazine to form triazole derivatives, which are valuable in various chemical syntheses . It also acts as a peptidomimetic ligand for the transfer of trifluoride, facilitating the synthesis of chiral enantiomers . |
||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 103489-31-2 | ||||||||||
Product Name | 3-(4-Azidophenyl)propionic acid | ||||||||||
Molecular Formula | C9H9N3O2 | ||||||||||
Molecular Weight | 191.19 g/mol | ||||||||||
IUPAC Name | 3-(4-azidophenyl)propanoic acid | ||||||||||
Standard InChI | InChI=1S/C9H9N3O2/c10-12-11-8-4-1-7(2-5-8)3-6-9(13)14/h1-2,4-5H,3,6H2,(H,13,14) | ||||||||||
Standard InChIKey | RZYXFEOBOVVBLL-UHFFFAOYSA-N | ||||||||||
SMILES | C1=CC(=CC=C1CCC(=O)O)N=[N+]=[N-] | ||||||||||
Canonical SMILES | C1=CC(=CC=C1CCC(=O)O)N=[N+]=[N-] | ||||||||||
Synonyms | 3-(4-azidophenyl)propionic acid | ||||||||||
PubChem Compound | 13581612 | ||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume